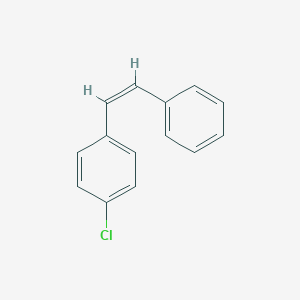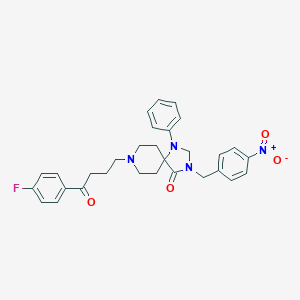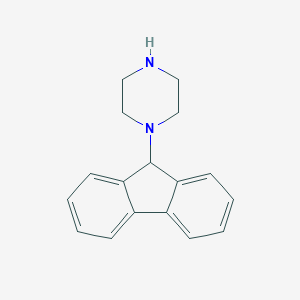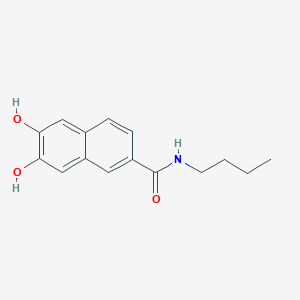
N-Butyl-6,7-dihydroxynaphthalene-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-Butyl-6,7-dihydroxynaphthalene-2-carboxamide, commonly known as Dihydroxybutilamide (DHBA), is a synthetic chemical compound with a molecular formula of C16H17NO3. DHBA is a member of the naphthalene family and is widely used in scientific research due to its unique chemical properties.
Wirkmechanismus
N-Butyl-6,7-dihydroxynaphthalene-2-carboxamide inhibits the activity of 5-LOX by binding to the enzyme's active site. This prevents the conversion of arachidonic acid to leukotrienes. N-Butyl-6,7-dihydroxynaphthalene-2-carboxamide also inhibits the production of reactive oxygen species (ROS) and pro-inflammatory cytokines, which contribute to the development of inflammation and cancer.
Biochemische Und Physiologische Effekte
N-Butyl-6,7-dihydroxynaphthalene-2-carboxamide has been shown to have anti-inflammatory and anti-cancer effects in various preclinical studies. N-Butyl-6,7-dihydroxynaphthalene-2-carboxamide has been shown to inhibit the growth and proliferation of cancer cells, induce apoptosis, and inhibit angiogenesis. N-Butyl-6,7-dihydroxynaphthalene-2-carboxamide has also been shown to reduce inflammation in various animal models of inflammatory diseases, including asthma, rheumatoid arthritis, and colitis.
Vorteile Und Einschränkungen Für Laborexperimente
N-Butyl-6,7-dihydroxynaphthalene-2-carboxamide has several advantages for lab experiments. N-Butyl-6,7-dihydroxynaphthalene-2-carboxamide is a potent inhibitor of 5-LOX and has been shown to have anti-inflammatory and anti-cancer properties in various preclinical studies. N-Butyl-6,7-dihydroxynaphthalene-2-carboxamide is also relatively easy to synthesize and has a high purity. However, N-Butyl-6,7-dihydroxynaphthalene-2-carboxamide has some limitations for lab experiments. N-Butyl-6,7-dihydroxynaphthalene-2-carboxamide has low water solubility, which makes it difficult to dissolve in aqueous solutions. N-Butyl-6,7-dihydroxynaphthalene-2-carboxamide also has low bioavailability, which limits its effectiveness in vivo.
Zukünftige Richtungen
There are several future directions for N-Butyl-6,7-dihydroxynaphthalene-2-carboxamide research. One future direction is to improve the water solubility and bioavailability of N-Butyl-6,7-dihydroxynaphthalene-2-carboxamide. This could be achieved through the development of new formulations or the use of drug delivery systems. Another future direction is to investigate the potential of N-Butyl-6,7-dihydroxynaphthalene-2-carboxamide as a therapeutic agent for various diseases, including cancer, asthma, and inflammatory bowel disease. N-Butyl-6,7-dihydroxynaphthalene-2-carboxamide could also be used as a tool compound to study the role of 5-LOX in various diseases. Finally, future research could investigate the potential of N-Butyl-6,7-dihydroxynaphthalene-2-carboxamide as a lead compound for the development of new drugs that target 5-LOX.
Synthesemethoden
N-Butyl-6,7-dihydroxynaphthalene-2-carboxamide is synthesized through a series of chemical reactions. The first step involves the reaction of 2-naphthol with butylamine to produce N-butyl-2-naphthol. The second step involves the oxidation of N-butyl-2-naphthol with potassium permanganate to produce N-butyl-6,7-dihydroxynaphthalene-2-carboxylic acid. The final step involves the conversion of N-butyl-6,7-dihydroxynaphthalene-2-carboxylic acid to N-Butyl-6,7-dihydroxynaphthalene-2-carboxamide by reacting it with thionyl chloride and then with ammonia.
Wissenschaftliche Forschungsanwendungen
N-Butyl-6,7-dihydroxynaphthalene-2-carboxamide is widely used in scientific research due to its unique chemical properties. N-Butyl-6,7-dihydroxynaphthalene-2-carboxamide is a potent inhibitor of the enzyme 5-lipoxygenase (5-LOX), which is responsible for the production of leukotrienes. Leukotrienes are inflammatory mediators that are involved in various diseases, including asthma, rheumatoid arthritis, and cancer. N-Butyl-6,7-dihydroxynaphthalene-2-carboxamide has been shown to have anti-inflammatory and anti-cancer properties in various preclinical studies.
Eigenschaften
CAS-Nummer |
136944-48-4 |
|---|---|
Produktname |
N-Butyl-6,7-dihydroxynaphthalene-2-carboxamide |
Molekularformel |
C15H17NO3 |
Molekulargewicht |
259.3 g/mol |
IUPAC-Name |
N-butyl-6,7-dihydroxynaphthalene-2-carboxamide |
InChI |
InChI=1S/C15H17NO3/c1-2-3-6-16-15(19)11-5-4-10-8-13(17)14(18)9-12(10)7-11/h4-5,7-9,17-18H,2-3,6H2,1H3,(H,16,19) |
InChI-Schlüssel |
HORNXRNFYWPKMB-UHFFFAOYSA-N |
SMILES |
CCCCNC(=O)C1=CC2=CC(=C(C=C2C=C1)O)O |
Kanonische SMILES |
CCCCNC(=O)C1=CC2=CC(=C(C=C2C=C1)O)O |
melting_point |
194.0 °C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



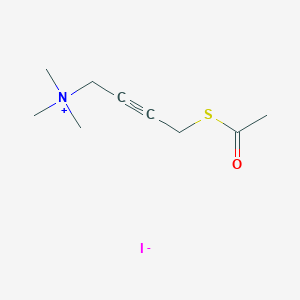
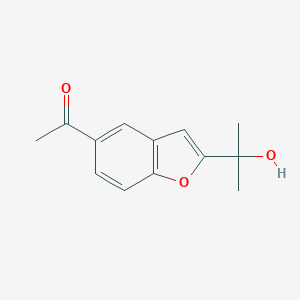
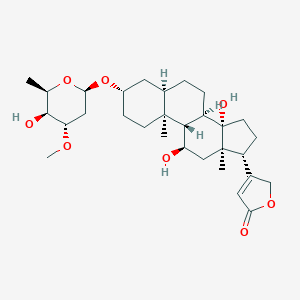
![[1-[2-Bis(3,5-dimethylphenyl)phosphanylnaphthalen-1-yl]naphthalen-2-yl]-bis(3,5-dimethylphenyl)phosphane](/img/structure/B162024.png)
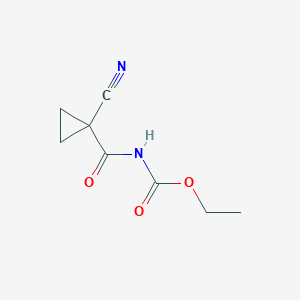
![(2R)-3-[[(E)-9-Octadecenoyl]oxy]-1,2-propanediol](/img/structure/B162026.png)
